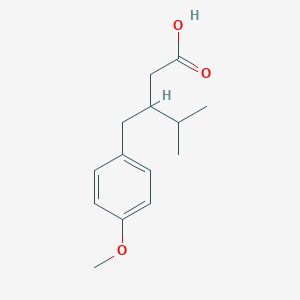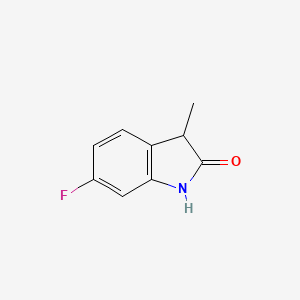![molecular formula C13H13N3O B15051632 [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea is a chemical compound that belongs to the class of naphthalene derivatives
Vorbereitungsmethoden
The synthesis of [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea typically involves the reaction of naphthalene-1-carbaldehyde with ethylidenehydrazine, followed by the addition of urea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring, where electrophilic or nucleophilic reagents can replace hydrogen atoms, leading to the formation of substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of [(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea can be compared with other naphthalene derivatives such as:
Naphthalene-1-carbaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Naphthalene-2-carbaldehyde: Another naphthalene derivative with similar chemical properties but different biological activities.
Naphthalene-1-amine:
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H13N3O |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
[(Z)-1-naphthalen-1-ylethylideneamino]urea |
InChI |
InChI=1S/C13H13N3O/c1-9(15-16-13(14)17)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3,(H3,14,16,17)/b15-9- |
InChI-Schlüssel |
BJGJUPAEKVEHJQ-DHDCSXOGSA-N |
Isomerische SMILES |
C/C(=N/NC(=O)N)/C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(=NNC(=O)N)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)

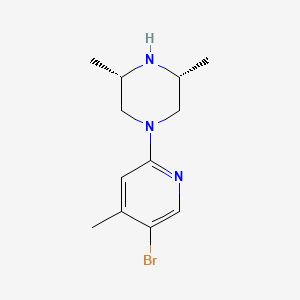
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
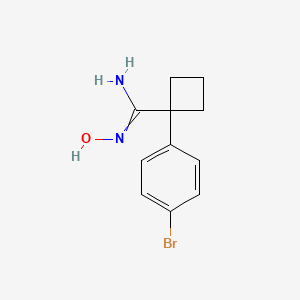


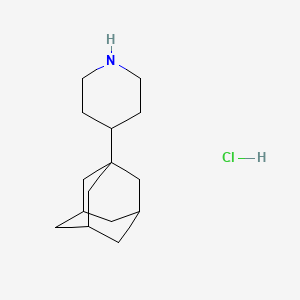
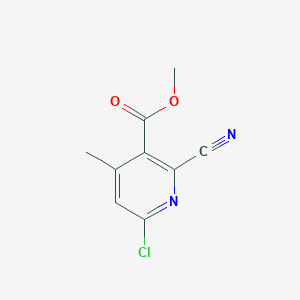

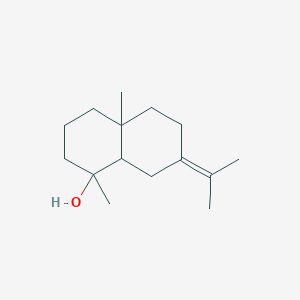
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
